3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine
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Overview
Description
3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-iodopyrazole with a methyl-substituted pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its biological activities and used in similar research applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are studied for their potential as kinase inhibitors.
Uniqueness
3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine is unique due to the presence of the iodine atom and the methyl group, which can influence its reactivity and biological activity. The specific substitution pattern can enhance its ability to interact with molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C6H5IN4 |
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Molecular Weight |
260.04 g/mol |
IUPAC Name |
3-iodo-5-methyl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C6H5IN4/c1-3-8-2-4-5(9-3)6(7)11-10-4/h2H,1H3,(H,10,11) |
InChI Key |
MIUNYJAHHXYDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(NN=C2C=N1)I |
Origin of Product |
United States |
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